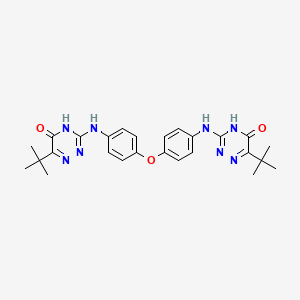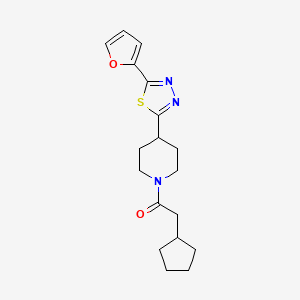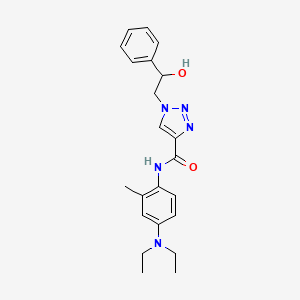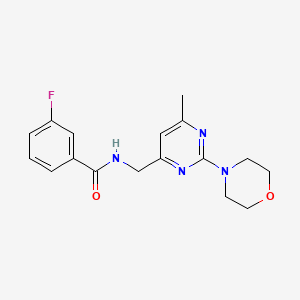
1-(2-chlorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to target various signaling pathways involved in the progression of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds related to the chemical structure of interest. For instance, studies on diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands explore the reaction mechanisms and structural formation of complex organic compounds (R. Shankar et al., 2011). These findings contribute to our understanding of molecular interactions and could inform the development of novel materials with specific properties.
Supramolecular Chemistry
The exploration of metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate highlights the application of similar compounds in creating materials with unique luminescence sensing capabilities and environmental contaminant removal efficiency. Such research points towards the potential use of these compounds in environmental monitoring and remediation efforts (Yang Zhao et al., 2017).
Luminescence Sensing Materials
The development of luminescent sensory materials from thiophene-based MOFs for detecting environmental contaminants demonstrates the application of these compounds in creating sensitive and selective sensors. This research showcases the potential of these materials in identifying hazardous substances like Hg(II), Cu(II), and Cr(VI) in various environments, underscoring their importance in public health and safety (Yang Zhao et al., 2017).
Pesticide Removal
Additionally, the ability of thiophene-based MOFs to efficiently trap and remove pesticides from waste solutions presents a novel approach to mitigating environmental pollution. This application is crucial for maintaining ecological balance and ensuring the safety of water resources (Yang Zhao et al., 2017).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S2/c18-15-5-2-1-4-14(15)13-25(21,22)19-12-16(17-6-3-11-24-17)20-7-9-23-10-8-20/h1-6,11,16,19H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPLWSFKGULCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2366114.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2366117.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide](/img/structure/B2366120.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2366124.png)

![3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2366128.png)

![(5-cyclopropylisoxazol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2366130.png)
![5-Chloro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2366133.png)